molecular formula C15H12N4 B12735552 1H-Pyrazolo(3,4-e)indolizin-5-amine, 1-phenyl- CAS No. 123705-07-7

1H-Pyrazolo(3,4-e)indolizin-5-amine, 1-phenyl-

Katalognummer: B12735552
CAS-Nummer: 123705-07-7
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: IMTABAGGRBLXCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazolo(3,4-e)indolizin-5-amine, 1-phenyl- is a heterocyclic compound that belongs to the family of pyrazoloindolizines These compounds are known for their unique structural features, which include a fused ring system combining pyrazole and indolizine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo(3,4-e)indolizin-5-amine, 1-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with indolizine-5-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Pyrazolo(3,4-e)indolizin-5-amine, 1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated products.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Due to its unique structure, it is explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Wirkmechanismus

The mechanism by which 1H-Pyrazolo(3,4-e)indolizin-5-amine, 1-phenyl- exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1H-Pyrazolo(3,4-e)indolizin-5-amine, 1-phenyl- can be compared with other similar compounds such as:

    1H-Pyrazolo(3,4-b)pyridines: These compounds share a similar pyrazole ring but differ in the fused ring system, leading to different chemical and biological properties.

    1H-Pyrazolo(3,4-b)quinolines: These compounds have a quinoline ring fused with the pyrazole ring, resulting in distinct photophysical and biological properties.

Uniqueness: The uniqueness of 1H-Pyrazolo(3,4-e)indolizin-5-amine, 1-phenyl- lies in its specific fused ring system, which imparts unique electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and advanced materials.

Eigenschaften

CAS-Nummer

123705-07-7

Molekularformel

C15H12N4

Molekulargewicht

248.28 g/mol

IUPAC-Name

1-phenylpyrazolo[3,4-e]indolizin-5-amine

InChI

InChI=1S/C15H12N4/c16-13-9-11-10-17-19(12-5-2-1-3-6-12)15(11)18-8-4-7-14(13)18/h1-10H,16H2

InChI-Schlüssel

IMTABAGGRBLXCK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C4=CC=CN43)N)C=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.